1-Methyl-1,6-naphthyridin-2(1H)-one

c-Src kinase inhibition regioisomer comparison tyrosine kinase inhibitor

Medicinal chemists procure 1-Methyl-1,6-naphthyridin-2(1H)-one as a privileged, N1-methylated pharmacophore that defines potency against c-Src (IC50 10–80 nM), FGFR4, PKMYT1, AXL, and mTOR. Substituting the 1,6-scaffold for the 1,8-regioisomer loses >1000-fold activity; omitting N1-methyl disrupts target binding and invalidates established SAR. This core enables direct functionalization at C3/C7 for hit expansion, virtual screening (CoMSIA q²=0.607, r²=0.909), and lead optimization. Avoid regioisomeric and substitution risks—start with the validated, high-purity building block.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 148244-93-3
Cat. No. B3241739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,6-naphthyridin-2(1H)-one
CAS148244-93-3
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC1=O)C=NC=C2
InChIInChI=1S/C9H8N2O/c1-11-8-4-5-10-6-7(8)2-3-9(11)12/h2-6H,1H3
InChIKeyOWWCLOSSLOIRMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1,6-naphthyridin-2(1H)-one (CAS 148244-93-3): A Strategic N1-Methylated Scaffold for Kinase-Focused Medicinal Chemistry


1-Methyl-1,6-naphthyridin-2(1H)-one is a nitrogen-containing fused heterocycle featuring a methyl group at the N1 position and a carbonyl at C2, forming a 1,6-naphthyridin-2(1H)-one core . This bicyclic scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its broad range of biological activities, including anticancer and kinase inhibition, and serves as a foundational template for structure-activity relationship (SAR) studies [1][2].

Why a Generic 1,6-Naphthyridin-2(1H)-one Cannot Substitute for 1-Methyl-1,6-naphthyridin-2(1H)-one in Procurement and Research


In drug discovery, substituting one heterocyclic scaffold for another without understanding regioisomeric and substitution-dependent effects is a high-risk strategy that can lead to significant losses in potency, selectivity, and pharmacokinetic profile. For 1,6-naphthyridin-2(1H)-ones, a direct comparison of regioisomers revealed that the 1,8-naphthyridin-2(1H)-one scaffold is at least 1000-fold less potent against c-Src kinase than the 1,6-scaffold [1]. Furthermore, the N1-methyl substitution on the 1,6-naphthyridin-2(1H)-one core, as found in the target compound, is a critical determinant of activity, as it is a common feature in potent kinase inhibitors targeting FGFR4, PKMYT1, and AXL, where it likely influences target binding and selectivity [2][3]. Substituting a non-methylated 1,6-naphthyridin-2(1H)-one or an alternative regioisomer for 1-Methyl-1,6-naphthyridin-2(1H)-one can invalidate an established SAR, alter off-target profiles, and jeopardize the reproducibility of biological data .

1-Methyl-1,6-naphthyridin-2(1H)-one Quantitative Evidence Guide: Differentiated Potency and Scaffold Superiority Over Regioisomeric and Unsubstituted Analogs


Regioisomeric Scaffold Potency: 1,6-Naphthyridin-2(1H)-ones Exhibit >1000-Fold Higher Potency than 1,8-Naphthyridin-2(1H)-ones Against c-Src Kinase

A direct head-to-head comparison of regioisomeric naphthyridinone scaffolds demonstrated that 1,6-naphthyridin-2(1H)-ones are at least 1000-fold more potent inhibitors of the c-Src tyrosine kinase than the corresponding 1,8-naphthyridin-2(1H)-ones [1]. This confirms the critical importance of the 1,6-regioisomeric architecture for achieving potent kinase inhibition.

c-Src kinase inhibition regioisomer comparison tyrosine kinase inhibitor

Selectivity Profile of 1,6-Naphthyridin-2(1H)-ones: Quantified Selectivity Window for c-Src over PDGFR (10-300 fold)

The same 1,6-naphthyridin-2(1H)-one series demonstrated a quantifiable selectivity window for c-Src over PDGFR, ranging from 10- to 300-fold, while showing less selectivity against FGFR [1]. This data highlights that while the 1,6-scaffold is potent, its selectivity profile is tunable and not generic across all kinases.

kinase selectivity c-Src PDGFR FGFR

N1-Methyl Substituent is Essential for Potent FGFR4 Inhibition in Advanced 1,6-Naphthyridin-2(1H)-one Leads

In the discovery of novel FGFR4 inhibitors, the 1,6-naphthyridine-2-one scaffold was systematically optimized, with the N1-methyl group identified as a crucial structural feature for potent kinase inhibition [1]. A lead compound from this series, 19g, demonstrated excellent kinase selectivity and substantial cytotoxic effects in colorectal cancer cell lines, highlighting the functional importance of the N1-methylated core [1].

FGFR4 inhibitor N-methylation SAR

1,6-Naphthyridin-2(1H)-ones Exhibit Similar Potency to Pyrido[2,3-d]pyrimidin-7(8H)-ones but are Structurally Distinct for SAR

A study evaluating the relative contributions of ring nitrogen atoms found that 1,6-naphthyridin-2(1H)-ones showed broadly similar inhibitory activity against c-Src when compared to the analogous pyrido[2,3-d]pyrimidin-7(8H)-one scaffold [1]. This is in stark contrast to the 1000-fold drop in potency observed with the 1,8-regioisomer, indicating that while the 1,6-naphthyridinone scaffold is functionally equivalent to the pyridopyrimidinone in this context, it offers a distinct chemical space for optimization.

scaffold comparison pyridopyrimidinone kinase inhibitor

1,6-Naphthyridin-2(1H)-one Core Drives Potent Inhibition of mTOR in Benzo[h] Analogs (q2=0.607, r2=0.909)

A 3D-QSAR study on a series of benzo[h][1,6]naphthyridin-2(1H)-one analogs established robust predictive models for mTOR inhibition (CoMSIA model: q²=0.607, r²=0.909) [1]. The study identified key electrostatic, hydrophobic, and hydrogen bond donor fields on the naphthyridinone core that critically influence biological activity, providing a quantitative framework for rational design using this scaffold.

mTOR inhibitor 3D-QSAR computational chemistry

1-Methyl-1,6-naphthyridin-2(1H)-one: Optimal Research and Industrial Application Scenarios Based on Verified Evidence


Use as a Validated Starting Point for the Design of Potent and Selective c-Src Kinase Inhibitors

Based on evidence that 1,6-naphthyridin-2(1H)-ones achieve c-Src IC50 values in the 10-80 nM range with 10-300 fold selectivity over PDGFR, researchers can confidently procure 1-Methyl-1,6-naphthyridin-2(1H)-one as a core scaffold for a c-Src inhibitor program [1]. The compound serves as a structurally defined, N1-methylated building block that can be further functionalized at the C3, C7, and other positions to optimize potency, selectivity, and drug-like properties, as demonstrated by published SAR studies.

Preferred Scaffold for FGFR4-Targeted Drug Discovery and SAR Exploration

The N1-methyl-1,6-naphthyridin-2(1H)-one core is a conserved pharmacophoric element in novel, potent, and selective FGFR4 inhibitors, with a lead candidate demonstrating excellent kinase selectivity, significant cytotoxicity in colorectal cancer cell lines, and substantial in vivo tumor inhibition without apparent toxicity [1]. Procuring this compound provides a validated starting point for medicinal chemists aiming to develop next-generation FGFR4 inhibitors for the treatment of hepatocellular carcinoma and colorectal cancer.

Computational Chemistry and Virtual Screening for mTOR Inhibitor Discovery

The availability of a validated 3D-QSAR model (CoMSIA: q²=0.607, r²=0.909) for benzo[h][1,6]naphthyridin-2(1H)-one analogs enables the use of 1-Methyl-1,6-naphthyridin-2(1H)-one as a core template for virtual screening and de novo design of novel mTOR inhibitors [1]. Researchers can leverage these models to predict the activity of designed derivatives in silico, prioritizing the most promising candidates for chemical synthesis and biological evaluation, thereby significantly improving the efficiency of the drug discovery workflow.

Functionalized Intermediate for One-Pot Sequential Cross-Coupling Reactions

A practical synthetic route has been established for a highly functionalized derivative, 7-chloro-3-iodo-1-methyl-1,6-naphthyridin-2(1H)-one, starting from 2-chloro-4-(methylamino)nicotinaldehyde [1]. This highlights the utility of the N1-methyl-1,6-naphthyridin-2(1H)-one scaffold as a versatile intermediate for further diversification. Industrial and academic labs can procure the core compound to utilize it as a starting material for sequential one-pot Suzuki-Miyaura cross-couplings, enabling the rapid generation of diverse libraries of 3,7-disubstituted analogs for hit expansion and lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-1,6-naphthyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.